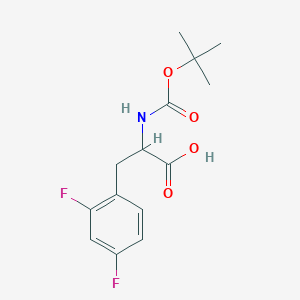
N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride and related compounds involves various strategies, including condensation reactions and modifications of piperidin-4-yl derivatives. For example, a method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, was proposed based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which in turn can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Molecular Structure Analysis
X-ray diffraction studies have confirmed the molecular structures of several compounds related to N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride. These studies reveal details about the crystal systems, space groups, and molecular conformations, including the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms in some derivatives (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride derivatives encompass a wide range of activities, from the synthesis of novel compounds to the exploration of their pharmacological potential. Some compounds have demonstrated significant biological activities, such as the synthesis of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity (Sniecikowska et al., 2019).
科学的研究の応用
Neuropharmacology and Therapeutic Potential
Research into the neuropharmacological effects of compounds like N,N-dimethyltryptamine (DMT) provides valuable insights into their potential therapeutic applications. DMT, an indole alkaloid found in plants and animals, is known for its intense psychedelic effects. Studies have suggested that endogenous DMT may play a role in cellular protective mechanisms, potentially serving as a therapeutic tool in medical therapies (Frecska et al., 2013). This research opens avenues for exploring the therapeutic potential of related compounds in areas beyond their known psychotropic effects.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of compounds such as metformin, which shares the characteristic of having a dimethyl group, illustrates the importance of chemical modifications in determining therapeutic efficacy and safety. Metformin is a prime example of how chemical structure influences drug action, showcasing its role in treating type 2 diabetes and its potential effects on the vascular endothelium (Triggle & Ding, 2017). This highlights the broader application potential of chemical compounds through modification and understanding their interactions within biological systems.
Chemical Modification and Biopolymer Research
Research on the chemical modification of biopolymers, such as xylan derivatives, emphasizes the significance of chemical alterations in creating materials with specific properties (Petzold-Welcke et al., 2014). These modifications can lead to new ethers and esters with diverse applications, ranging from drug delivery systems to additives in various industries. This area of research showcases the vast potential of chemical compounds when applied to material science and engineering, providing a foundation for innovative applications.
Safety and Hazards
特性
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-3-5-9-6-4-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUUXMQPFMKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(piperidin-4-yl)methanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

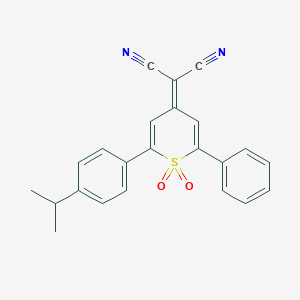
![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)
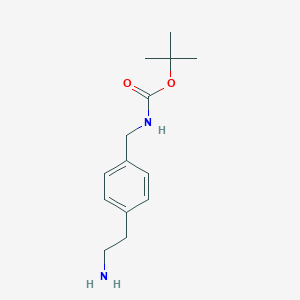

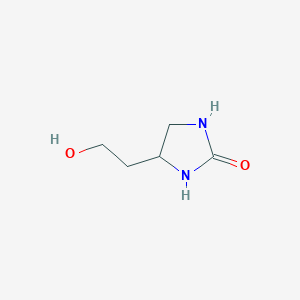


![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
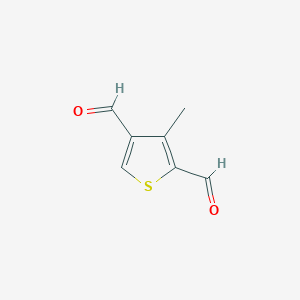
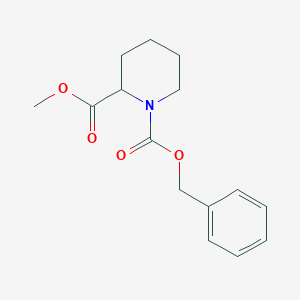
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)


